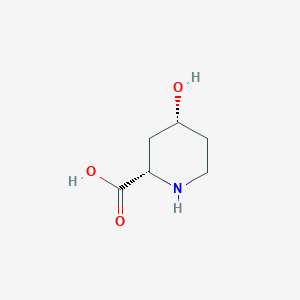

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Descripción general

Descripción

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the catalytic hydrogenation of 4-hydroxy-2-piperidone, followed by resolution using chiral acids or bases . Another approach involves the use of enantioselective catalysts to achieve high stereoselectivity .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high efficiency and selectivity. Enzymatic resolution of racemic mixtures using lipases or esterases is a widely used method . Additionally, fermentation processes using genetically engineered microorganisms can produce enantiomerically pure this compound on a large scale .

Análisis De Reacciones Químicas

Types of Reactions: (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protective Group :

The compound is widely used in solid-phase peptide synthesis (SPPS) as a protective group. It allows for the selective modification of amino acids without affecting other functional groups. This capability is crucial for synthesizing complex peptides and proteins.

| Application | Description |

|---|---|

| SPPS | Enables selective modification of amino acids. |

| Stability Enhancement | Improves the stability and solubility of synthesized peptides. |

Drug Development

Pharmaceutical Applications :

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid serves as a key intermediate in developing various pharmaceutical compounds, particularly peptide-based drugs targeting specific biological pathways. Its derivatives have been investigated for their potential as inhibitors of the PD-L1 protein, which plays a critical role in immune checkpoint regulation.

Case Study: PD-L1 Inhibition

Recent studies have demonstrated that modifications to this compound can enhance its binding affinity to PD-L1, making it a candidate for cancer immunotherapy.

| Compound | Binding Affinity (nM) | Activity |

|---|---|---|

| (2S,4R)-Fmoc derivative | 27 | Moderate inhibitor |

| BMS1166 | 8 | Strong inhibitor |

These findings suggest that derivatives of this compound can disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation and potentially improving anti-tumor responses .

Bioconjugation

Enhancing Efficacy in Therapeutics :

The compound is utilized to attach biomolecules such as antibodies or enzymes to therapeutic agents. This bioconjugation enhances the efficacy and targeting capabilities of treatments, particularly in oncology and targeted therapy applications.

Neuroscience Research

Exploration of Neurotransmitter Systems :

Derivatives of this compound are being explored for their potential applications in studying neurotransmitter systems. This research provides insights into neurological disorders and could lead to the development of new therapeutic strategies.

Material Science

Development of Novel Materials :

The compound's unique properties are being investigated for creating novel materials with specific characteristics such as improved biocompatibility and mechanical strength. These materials could have applications in medical devices and other industrial uses.

Cosmetic Applications

Skincare Formulations :

Research is ongoing into the use of this compound derivatives in skincare formulations due to their moisturizing and protective benefits attributed to their hydroxyl groups .

Mecanismo De Acción

The mechanism of action of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its therapeutic effects .

Comparación Con Compuestos Similares

- (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid

- (2S,4R)-4-Fluoroproline

Comparison: Compared to its analogs, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid exhibits unique stereochemical properties that enhance its binding affinity and selectivity towards specific biological targets . This makes it a valuable compound in drug design and development .

Actividad Biológica

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, a chiral amino acid derivative, has garnered attention in organic chemistry and pharmaceutical research due to its unique stereochemistry and biological properties. This compound, characterized by its hydroxyl and carboxylic acid functional groups, plays a significant role in various biological activities, including enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.

The synthesis of this compound typically involves asymmetric synthesis or resolution of racemic mixtures. Common methods include:

- Catalytic Hydrogenation : Involves the hydrogenation of 4-hydroxy-2-piperidone followed by resolution using chiral acids or bases.

- Biocatalytic Processes : Utilizes enzymes such as lipases or esterases for high efficiency and selectivity in producing the compound from racemic mixtures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This interaction is influenced by the compound's stereochemistry, which enhances its binding affinity .

- Protein-Ligand Interactions : It is utilized in studies exploring the mechanisms of enzyme action and interactions between proteins and ligands, which are crucial for understanding various biochemical pathways .

Antiviral and Anticancer Properties

Research indicates that this compound serves as a precursor for synthesizing various pharmaceuticals with antiviral and anticancer properties. Its derivatives have shown promising results in inhibiting cancer cell proliferation and modulating immune responses:

- Inhibitory Activity : Compounds derived from this compound have been tested for their ability to disrupt the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. For instance, certain derivatives demonstrated low nanomolar inhibitory activities against this complex .

Case Studies

- PD-L1 Binding Studies : In vitro assays revealed that derivatives of this compound effectively bind to PD-L1 in human cancer cell lines. The binding affinities ranged from 8 nM to 27 nM, indicating significant potential for therapeutic applications in cancer treatment .

- Antibacterial Activity : Some studies have explored the antibacterial properties of related compounds against pathogens like Staphylococcus aureus and Escherichia coli. These investigations suggest that certain derivatives exhibit comparable or enhanced activity relative to conventional antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| This compound | 8 - 27 | PD-L1 inhibitor |

| (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | Not specified | Potentially similar |

| (2S,4R)-4-Fluoroproline | Not specified | Various biological activities |

This table highlights the comparative binding affinities and biological activities of related compounds, emphasizing the unique properties of this compound.

Propiedades

IUPAC Name |

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.